molecular formula C8H19NO4 B097872 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol CAS No. 17626-34-5

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol

Cat. No.: B097872
CAS No.: 17626-34-5
M. Wt: 193.24 g/mol
InChI Key: JIQBWPFLOVGXMI-UHFFFAOYSA-N
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Description

2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is a synthetic compound that belongs to the class of amino alcohols. It is a clear, colorless liquid that is water-soluble and has a faint odor. This compound is primarily used as a chelating agent and is known to be an excellent complexing agent for transition metals such as copper, iron, and nickel. It is also used as a stabilizer in polyurethane foam and as a surfactant in detergents.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol can be synthesized using various methods. One common method involves the reaction of ethylene oxide with diethylenetriamine. Another method includes the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler alcohols and amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxides, reduced alcohols, and substituted amino alcohols .

Scientific Research Applications

2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent for transition metals and as a stabilizer in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a buffer in biological experiments.

    Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.

    Industry: The compound is used in the production of polyurethane foams, detergents, and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol involves its ability to form stable complexes with transition metals. This chelating property allows it to stabilize metal ions in various chemical and biological systems. The compound interacts with metal ions through its hydroxyl and amino groups, forming stable coordination complexes.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: Similar in structure but has three hydroxyl groups attached to the nitrogen atom.

    Diethanolamine: Contains two hydroxyl groups attached to the nitrogen atom.

    Monoethanolamine: Contains one hydroxyl group attached to the nitrogen atom.

Uniqueness

2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is unique due to its specific arrangement of hydroxyl and amino groups, which provides it with distinct chelating properties and makes it highly effective in stabilizing transition metals.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQBWPFLOVGXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170106
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17626-34-5
Record name 2,2′-[[2-(2-Hydroxyethoxy)ethyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17626-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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